
2-Oleoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Oleoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (LysoPC) characterized by a single oleoyl (18:1 cis-9) acyl chain esterified at the sn-2 position of the glycerol backbone, with a hydroxyl group at the sn-1 position and a phosphocholine headgroup at sn-3 . This structural configuration distinguishes it from diacyl phosphatidylcholines (PCs), which have two acyl chains. Lysophosphatidylcholines are amphiphilic molecules with higher aqueous solubility than diacyl PCs, enabling roles in cell signaling, membrane remodeling, and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with oleic acid and phosphocholine. The process typically involves the following steps:
Esterification: Glycerol is esterified with oleic acid in the presence of a catalyst such as sulfuric acid to form 2-oleoyl-glycerol.
Phosphorylation: The 2-oleoyl-glycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar chemical processes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Biophysical Studies
Lipid Bilayer Research
POPC serves as a model lipid for studying lipid bilayers and membrane dynamics. Its unique properties allow researchers to investigate the behavior of membranes under various conditions, including temperature changes and environmental stressors. Studies have shown that POPC can mimic the composition of mammalian cell membranes, making it an essential tool for understanding membrane fluidity and permeability .
Phase Behavior and Lipid Rafts
Research has demonstrated that POPC can be used to study phase separation in lipid mixtures, which is crucial for understanding the formation of lipid rafts—microdomains within membranes that play significant roles in cellular signaling and protein sorting . This application is vital for elucidating the mechanisms underlying membrane-associated diseases.
Drug Delivery Systems
Liposome Formulations
POPC is frequently employed in the formulation of liposomes, which are spherical vesicles used to encapsulate drugs for targeted delivery. Its biocompatibility and ability to form stable bilayers make it ideal for creating liposomes that can effectively deliver therapeutic agents to specific tissues, such as cancerous cells or inflamed areas .
Case Study: Retinoid Delivery
In a study involving hepatoma cell lines, POPC-based liposomes were used to deliver retinoids (e.g., all-trans retinoic acid). The results indicated enhanced cytotoxic effects when retinoids were encapsulated in cationic liposomes compared to free retinoids, highlighting the potential of POPC in improving drug efficacy through targeted delivery mechanisms .
Therapeutic Applications
Pulmonary Medicine
POPC has been investigated for its role in pulmonary therapies due to its surfactant properties. It has been shown to reduce surface tension at the air-liquid interface in alveoli, which is critical for preventing alveolar collapse and managing conditions like pulmonary edema .
Case Study: Alveolar Collapse Prevention
In experimental models, the administration of POPC has demonstrated effectiveness in alleviating symptoms associated with acute respiratory distress syndrome (ARDS) by improving lung function and oxygenation levels .
Molecular Dynamics Simulations
POPC is also utilized in molecular dynamics simulations to understand protein-lipid interactions better. These studies provide insights into how proteins interact with lipid membranes, which is crucial for drug design and understanding cellular processes at a molecular level .
Summary Table of Applications
Application Area | Specific Use Case | Key Findings/Outcomes |
---|---|---|
Biophysical Studies | Lipid bilayer dynamics | Mimics mammalian membranes; aids in understanding fluidity and permeability |
Drug Delivery Systems | Liposome formulations | Enhanced delivery efficiency of therapeutic agents; improved cytotoxicity |
Therapeutic Applications | Pulmonary medicine | Reduces surface tension; prevents alveolar collapse; effective in ARDS management |
Molecular Dynamics | Protein-lipid interactions | Provides insights into membrane dynamics; aids drug design |
Mechanism of Action
2-Oleoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role in cell membranes. It helps to maintain membrane fluidity and integrity, which is crucial for various cellular processes. The compound interacts with membrane proteins and other lipids, influencing membrane curvature and dynamics . In the context of lung surfactants, it reduces surface tension at the air-liquid interface in the alveoli, preventing alveolar collapse and pulmonary edema .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Properties of 2-Oleoyl-sn-glycero-3-phosphocholine and Analogues
Detailed Analysis of Key Comparators
Lysophosphatidylcholines (LysoPCs)
- 1-Palmitoleoyl-2-hydroxy-sn-glycero-3-PC (2a): Synthesized via silica gel chromatography , this LysoPC has a sn-1 palmitoleoyl (16:1) chain. Unlike 2-oleoyl LysoPC, it is used in studying lipid-protein interactions due to its unsaturated chain .
- 1-Behenoyl-2-hydroxy-sn-glycero-3-PC: With a saturated 22:0 acyl chain, this LysoPC exhibits lower solubility and is used to investigate lipid phase behavior .
Diacyl Phosphatidylcholines
- POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-PC): A diacyl PC with a saturated sn-1 (16:0) and monounsaturated sn-2 (18:1) chain. POPC forms stable bilayers and is widely used in molecular dynamics simulations to model eukaryotic membranes . Its phase transition temperature (~−2°C) enables fluid bilayer studies at physiological temperatures .
- DOPC (1,2-dioleoyl-sn-glycero-3-PC): Both acyl chains are oleoyl (18:1), creating highly fluid membranes. DOPC is preferred for studying membrane protein dynamics due to its low phase transition temperature (~−20°C) .
Ether-Linked Phospholipids
- ET-18-OCH3 (1-O-octadecyl-2-O-methyl-sn-glycero-3-PC): An ether-linked LysoPC with anticancer activity. Liposomal formulations reduce its systemic toxicity while enhancing tumor targeting .
- PAF (1-O-alkyl-2-acetyl-sn-glycero-3-PC): This ether-linked LysoPC has a short acetyl chain at sn-2, enabling potent bioactivity at picomolar concentrations. Stearoyl (18:0) or long-chain analogues are inactive, highlighting the specificity of its signaling role .
Notes on Nomenclature and Evidence
- Discrepancy in : The term "this compound (POPC)" in conflicts with standard definitions, where POPC refers to 1-palmitoyl-2-oleoyl-sn-glycero-3-PC. This likely reflects a typographical error .
- Lysophospholipid vs. Diacyl Confusion: The naming "this compound" specifies only the sn-2 chain, implying a LysoPC structure. Full diacyl PC names require both sn-1 and sn-2 chains (e.g., POPC) .
Biological Activity
2-Oleoyl-sn-glycero-3-phosphocholine (POPC) is a phospholipid that plays a crucial role in cellular membranes and various biological processes. Its unique structural properties confer significant biological activities, influencing membrane dynamics, cellular signaling, and interactions with proteins. This article explores the biological activity of POPC, supported by recent research findings and case studies.
Chemical Structure and Properties
POPC is characterized by its glycerol backbone with an oleoyl group at the sn-2 position and a saturated fatty acid at the sn-1 position. This configuration is essential for its function in biological membranes. The chemical formula is , with a molecular weight of approximately 481.655 g/mol.
Key Features:
- Hydrophobic Tail: The oleoyl group contributes to membrane fluidity.
- Amphiphilic Nature: Facilitates the formation of lipid bilayers.
- Interactions with Cholesterol: Enhances membrane stability and influences lipid organization.
Biological Functions
- Membrane Dynamics:
- Cell Signaling:
- Inflammatory Response:
Case Studies
Case Study 1: Role in Alveolar Function
- A study investigated the use of POPC as a model lipid in pulmonary surfactant preparations. It was found to significantly reduce surface tension at the air-liquid interface, suggesting potential therapeutic applications in treating pulmonary edema .
Case Study 2: Interaction with CXCR4
- Another study explored how POPC-containing lipid bilayers influenced CXCR4 receptor dynamics. The incorporation of POPC into membranes was shown to modulate receptor clustering and functionality, impacting cell migration in response to chemokines .
Table 1: Summary of Biological Activities of POPC
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULIDBRAXVDKBU-PTGWMXDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647292 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-65-3 | |
Record name | (2R)-3-Hydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(0:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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